Multifidol

説明

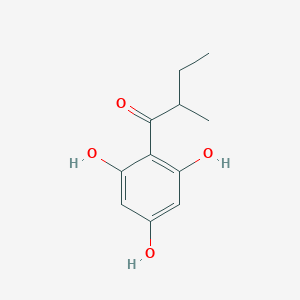

2-(2-methylbutanoyl)phloroglucinol is a 2-acylphloroglucinol in which the acyl group is specified as 2-methylbutanoyl.

生物活性

Multifidol, a compound derived from the latex of Jatropha multifida, has garnered attention for its diverse biological activities. This article provides a detailed overview of its antimicrobial, antioxidant, and cytotoxic properties based on recent studies.

Overview of Jatropha multifida

Jatropha multifida is a member of the Euphorbiaceae family, traditionally used in various folk medicine practices across Brazil, Asia, and Africa for treating wounds, infections, and gastrointestinal issues. Its latex and extracts have been studied for their potential therapeutic benefits.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound. A significant study evaluated the effectiveness of various extracts against common pathogens:

- Extracts Tested : Methanolic, hexane, and aqueous extracts from leaves and fruits.

- Pathogens : Candida albicans, Pseudomonas aeruginosa, and Staphylococcus aureus.

Inhibition Zones

The following table summarizes the inhibitory effects of different concentrations of Betadine stem sap extract (derived from Jatropha multifida) against Pseudomonas aeruginosa:

| Concentration | Inhibition Zone (mm) |

|---|---|

| 25% | 13.0 |

| 50% | 12.7 |

| 75% | 14.6 |

| 100% | 15.7 |

| Gentamicin | 18.3 |

The study found that the 50% concentration exhibited the largest inhibition zone against Pseudomonas aeruginosa, indicating its potential as a natural antimicrobial agent .

Antioxidant Activity

This compound is rich in polyphenolic compounds, particularly flavonoids, which contribute to its antioxidant capacity. The antioxidant activity was assessed using several methods:

- DPPH Radical Scavenging : The methanolic extract showed an IC50 value of 46.9 μg/mL.

- ORAC Assay : The total antioxidant capacity was determined to be significant across various extracts.

Comparative Antioxidant Potency

A comparative analysis of antioxidant activities among different extracts is shown below:

| Extract Type | IC50 (μg/mL) |

|---|---|

| Methanolic Leaves | 46.9 |

| Hexane Leaves | 59.2 |

These results suggest that this compound can effectively neutralize free radicals, supporting its traditional use in treating oxidative stress-related conditions .

Cytotoxic Activity

Cytotoxicity studies have indicated that this compound possesses significant cytotoxic properties against various cancer cell lines. The lethal concentration (LC50) for brine shrimp was reported at 15.6 μg/mL for methanolic leaf extracts.

Cytotoxicity Results

| Extract Type | LC50 (μg/mL) |

|---|---|

| Methanolic Leaves | 15.6 |

This cytotoxicity suggests potential applications in cancer treatment; however, further research is required to isolate active compounds and evaluate their mechanisms .

Case Studies

- Study on Antimicrobial Efficacy : A laboratory experiment demonstrated that the methanolic extract of Jatropha multifida effectively inhibited the growth of several bacterial strains, reinforcing its traditional use in wound healing .

- Antioxidant Evaluation : Research highlighted that this compound's antioxidant activity could protect against oxidative damage in biological systems, suggesting its role in preventing chronic diseases .

科学的研究の応用

Chemical Properties and Structure

Multifidol is categorized as a glucoside with the molecular formula . The structural characteristics of this compound contribute to its biological activities, making it a subject of interest in pharmacological studies.

Antioxidant Activity

One of the prominent applications of this compound is its antioxidant capacity. Research indicates that this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems.

Case Study: Oxygen Radical Absorbance Capacity (ORAC)

A study assessing the antioxidant potential of this compound utilized the ORAC assay to measure its ability to scavenge free radicals. The results demonstrated that this compound effectively reduced oxidative damage, highlighting its potential as a natural antioxidant in food and pharmaceutical applications .

| Compound | ORAC Value |

|---|---|

| This compound | High |

| Ascorbic Acid | Moderate |

| Quercetin | High |

This table illustrates the comparative antioxidant capacities of this compound against other well-known antioxidants.

Anti-Inflammatory Properties

This compound has also been recognized for its anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is significant in reducing inflammation-related conditions.

Case Study: In Vitro Analysis

In vitro studies have shown that this compound can inhibit COX-1 activity, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. This mechanism can be critical for developing new anti-inflammatory drugs derived from natural sources .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antioxidant and anti-inflammatory properties. Research indicates that this compound may play a role in:

- Metabolic Disorders : Its ability to modulate metabolic pathways suggests potential applications in managing diabetes and obesity.

- Neuroprotection : Preliminary studies indicate that this compound may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Future Research Directions

Despite the promising applications of this compound, further research is essential to fully understand its mechanisms and optimize its use in clinical settings. Future studies should focus on:

- Clinical Trials : Conducting randomized controlled trials to evaluate the efficacy and safety of this compound in humans.

- Formulation Development : Investigating the formulation of this compound in various delivery systems to enhance bioavailability and therapeutic outcomes.

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABIRFQGVWRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332006 | |

| Record name | Multifidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125074-06-8 | |

| Record name | 2-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125074-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Multifidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。